Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate

Übersicht

Beschreibung

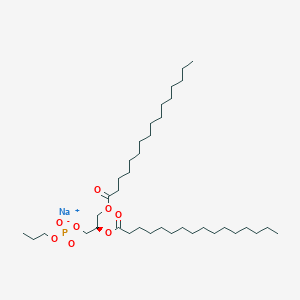

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two hexadecanoyloxy groups attached to a propyl phosphate backbone.

Vorbereitungsmethoden

The synthesis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate typically involves the esterification of glycerol with hexadecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification and phosphorylation processes, utilizing advanced equipment to maintain the purity and yield of the compound .

Analyse Chemischer Reaktionen

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the phosphate group, potentially converting it into different functional groups.

Substitution: The hexadecanoyloxy groups can be substituted with other fatty acid chains, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.

Biology: This compound is utilized in the development of lipid-based drug delivery systems, enhancing the bioavailability and stability of therapeutic agents.

Medicine: It plays a role in the formulation of liposomal drugs and other pharmaceutical preparations.

Industry: this compound is employed in the production of biomaterials and nanotechnology applications, where its unique properties are leveraged to create advanced materials.

Wirkmechanismus

The mechanism of action of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate involves its interaction with cellular membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport. The molecular targets and pathways involved are primarily related to lipid metabolism and membrane dynamics .

Vergleich Mit ähnlichen Verbindungen

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate can be compared with other similar compounds, such as:

1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol sodium salt (DPPG): Both compounds have similar fatty acid chains, but DPPG has a different phosphate group arrangement.

Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate: This compound has a similar structure but includes an additional unsaturated fatty acid chain.

The uniqueness of this compound lies in its specific combination of fatty acid chains and phosphate group, which confer distinct physicochemical properties and biological activities.

Biologische Aktivität

Overview

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate is a phospholipid derivative characterized by its unique structure, which includes a glycerol backbone esterified with two hexadecanoic acid (palmitic acid) molecules and a phosphate group linked to a propyl group. This compound exhibits significant biological activity, particularly in cell membrane dynamics and drug delivery systems.

The biological activity of this compound can be attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers. This integration alters membrane fluidity and permeability, affecting various cellular processes such as:

- Signal Transduction : The compound modulates signaling pathways by interacting with membrane proteins and receptors.

- Membrane Transport : It influences the transport of ions and molecules across cell membranes.

- Enzyme Interaction : this compound interacts with enzymes like phospholipase D, inhibiting its activity and thus impacting lipid metabolism.

Cellular Effects

Research indicates that this compound has notable effects on various cell types, including:

- Cell Survival : At low concentrations, it enhances cellular functions and promotes survival.

- Toxicity : High concentrations can lead to cytotoxic effects, causing cell death and tissue damage due to membrane disruption.

Case Studies

- Drug Delivery Systems : this compound has been utilized in developing lipid-based drug delivery systems. Its ability to form micelles and liposomes enhances the bioavailability and stability of therapeutic agents .

- Antifungal Activity : A related compound has shown antifungal properties against pathogens like Fusarium oxysporum. This activity is likely due to its capacity to disrupt fungal cell membranes or interfere with metabolic processes.

This compound undergoes various chemical reactions that influence its biological activity:

- Oxidation : Can lead to the formation of oxidized derivatives under specific conditions.

- Reduction : Modifications of the phosphate group can occur, altering its functional properties.

- Substitution Reactions : The hexadecanoyloxy groups may be substituted with different fatty acid chains, affecting the compound's characteristics.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | Glycerol backbone with hexadecanoic acid | Contains a methyl group instead of a propyl group |

| Phosphatidylcholine | Glycerol backbone with choline headgroup | Essential component of biological membranes |

| Sphingomyelin | Sphingolipid with phosphocholine headgroup | Plays a critical role in cell signaling |

The distinct combination of long-chain fatty acids and specific functional groups in this compound contributes to its unique biological activities and potential applications in pharmaceuticals and biotechnology.

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] propyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-37(39)43-34-36(35-45-47(41,42)44-33-6-3)46-38(40)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h36H,4-35H2,1-3H3,(H,41,42);/q;+1/p-1/t36-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVWIBXHTOHOAB-SKRAEFHRSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677026 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92609-91-1 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.